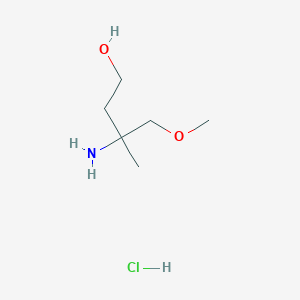

3-Amino-4-methoxy-3-methylbutan-1-ol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-4-methoxy-3-methylbutan-1-ol;hydrochloride: is a versatile small molecule scaffold used in various chemical and biological applications. This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a methyl group attached to a butanol backbone, with a hydrochloride salt form to enhance its stability and solubility .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methoxy-3-methylbutan-1-ol typically involves the preparation of the primary, nonprotected enamine of a commercially available β-keto ester, such as methyl 4-methoxy-3-oxo-butanoate. This is followed by asymmetric catalytic enamine hydrogenation using a ruthenium-based catalyst (Ru-MeOBIPHEP). Alternatively, the process can be performed by asymmetric catalytic reductive amination of the β-keto ester with ammonium acetate and hydrogen using a similar ruthenium catalyst .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using the aforementioned routes, with optimization for yield and purity. The use of protective groups and subsequent deprotection steps, as well as crystallization techniques, are employed to achieve high enantiomeric excess and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-4-methoxy-3-methylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as halides (e.g., NaI) and bases (e.g., NaOH) are employed.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted methoxy derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Amino-4-methoxy-3-methylbutan-1-ol;hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring amino alcohols .

Industry: In the industrial sector, it is used in the production of fine chemicals and as an intermediate in the synthesis of dyes and pigments .

Wirkmechanismus

The mechanism of action of 3-Amino-4-methoxy-3-methylbutan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the methoxy and methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

3-Amino-4-methoxyacetanilide: Similar structure but with an acetanilide group instead of a butanol backbone.

2-Amino-4-methoxyphenol: Contains a phenol group instead of a butanol backbone.

3-Amino-3-methylbutan-1-ol: Lacks the methoxy group present in 3-Amino-4-methoxy-3-methylbutan-1-ol.

Uniqueness: 3-Amino-4-methoxy-3-methylbutan-1-ol;hydrochloride is unique due to its combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and industry .

Biologische Aktivität

3-Amino-4-methoxy-3-methylbutan-1-ol; hydrochloride (also known as AMMB) is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant case studies related to this compound, drawing from diverse scientific sources.

- IUPAC Name: 3-amino-4-methoxy-3-methylbutan-1-ol hydrochloride

- Molecular Formula: C6H15ClN2O2

- Molecular Weight: 180.65 g/mol

The biological activity of AMMB can be attributed to its interaction with specific receptors and enzymes in the body. The compound may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in regulating mood and anxiety levels.

Biological Activity Overview

Research indicates that AMMB exhibits several biological activities:

- Neuroprotective Effects: Studies suggest that AMMB may protect neuronal cells from oxidative stress, potentially through the modulation of antioxidant pathways .

- Antidepressant Properties: AMMB has been investigated for its antidepressant-like effects in animal models. It appears to enhance serotonergic activity, leading to improved mood-related behaviors .

- Anti-inflammatory Effects: Preliminary studies indicate that AMMB may reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Neuroprotective Activity

A study demonstrated that AMMB significantly reduced neuronal cell death in models of oxidative stress. The mechanism involved the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Antidepressant-Like Effects

In a controlled experiment involving mice subjected to chronic unpredictable stress, administration of AMMB resulted in decreased immobility time in the forced swim test, indicating antidepressant-like effects. The study highlighted a significant increase in serotonin levels within the hippocampus following treatment .

Anti-inflammatory Activity

Research conducted on LPS-induced macrophages revealed that AMMB treatment led to a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests that AMMB may have potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Neuroprotection | Upregulation of antioxidant enzymes | |

| Antidepressant | Increased serotonin levels | |

| Anti-inflammatory | Decreased pro-inflammatory cytokines |

Safety and Toxicology

Toxicological assessments indicate that AMMB has a favorable safety profile at therapeutic doses. In repeated-dose toxicity studies on rats, no significant adverse effects were observed at doses up to 1000 mg/kg/day, with a NOAEL established at 60 mg/kg for males and 250 mg/kg for females .

Eigenschaften

IUPAC Name |

3-amino-4-methoxy-3-methylbutan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2.ClH/c1-6(7,3-4-8)5-9-2;/h8H,3-5,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMEJCWQHAHQQMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)(COC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.